molecular formula C16H11ClS B14122717 1-[(4-Chlorophenyl)sulfanyl]naphthalene CAS No. 127567-57-1

1-[(4-Chlorophenyl)sulfanyl]naphthalene

Cat. No.: B14122717
CAS No.: 127567-57-1
M. Wt: 270.8 g/mol
InChI Key: QELZWGMHNLTPBS-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]naphthalene is an organic compound with the molecular formula C16H11ClS It consists of a naphthalene ring substituted with a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfanyl]naphthalene typically involves the reaction of 1-chloronaphthalene with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfanyl]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfanyl]naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]naphthalene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)sulfanyl-benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    4-Chlorophenylsulfanyl-thiophene: Contains a thiophene ring instead of a naphthalene ring.

    4-Chlorophenylsulfanyl-pyridine: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

1-[(4-Chlorophenyl)sulfanyl]naphthalene is unique due to the presence of both a naphthalene ring and a 4-chlorophenylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

127567-57-1

Molecular Formula

C16H11ClS

Molecular Weight

270.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanylnaphthalene

InChI

InChI=1S/C16H11ClS/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

QELZWGMHNLTPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)Cl

Origin of Product

United States

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